4-Methylthio-3-(trifluoromethyl)phenylboronic acid pinacol ester

Description

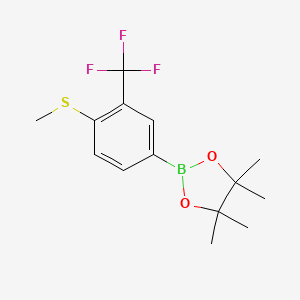

4-Methylthio-3-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic ester derivative characterized by a phenyl ring substituted with a methylthio (-SMe) group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position. The pinacol ester (1,2-O₂C₂Me₄) serves as a protective group for the boronic acid, enhancing solubility and stability. This compound is utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, particularly in pharmaceuticals and materials science .

Key structural features:

- Electron-withdrawing groups: The -CF₃ group stabilizes the boronic ester via inductive effects.

- Thioether functionality: The -SMe group may influence redox-responsive behavior in drug delivery systems.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-methylsulfanyl-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O2S/c1-12(2)13(3,4)20-15(19-12)9-6-7-11(21-5)10(8-9)14(16,17)18/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIUFEKEWFJLJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)SC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be valuable building blocks in organic synthesis.

Mode of Action

The compound, being a boronic ester, is likely to participate in reactions such as Suzuki-Miyaura cross-coupling. This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst.

Biochemical Pathways

Protodeboronation is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation, a valuable transformation in organic synthesis.

Result of Action

The result of the compound’s action would depend on the specific reaction it’s involved in. For instance, in the case of Suzuki-Miyaura cross-coupling, the result would be the formation of a new carbon-carbon bond.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be between 2-8°C, indicating that temperature can affect its stability. Additionally, the compound’s reactivity may be influenced by the pH and the presence of other substances in the reaction environment.

Biochemical Analysis

Biochemical Properties

4-Methylthio-3-(trifluoromethyl)phenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of the boronic ester with palladium catalysts, facilitating the transfer of organic groups from boron to palladium. The compound interacts with various enzymes and proteins, including those involved in oxidative addition and transmetalation processes. These interactions are crucial for the successful formation of new chemical bonds, highlighting the compound’s importance in synthetic chemistry.

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in chemical synthesis rather than direct biological activity. Its influence on cell function can be observed in the context of its use in drug development and medicinal chemistry. The compound can impact cell signaling pathways and gene expression by facilitating the synthesis of bioactive molecules that interact with cellular targets. These synthesized molecules can modulate cellular metabolism and other vital processes, demonstrating the compound’s indirect effects on cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with palladium catalysts. The compound undergoes oxidative addition, where palladium donates electrons to form a new Pd-C bond. This is followed by transmetalation, where the organic group is transferred from boron to palladium. These steps are essential for the successful execution of Suzuki-Miyaura coupling reactions, enabling the formation of complex organic molecules. The compound’s ability to facilitate these reactions underscores its significance in synthetic organic chemistry.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors influencing its effectiveness. The compound is generally stable under standard storage conditions, but its reactivity can diminish over time if exposed to moisture or air. Long-term studies have shown that the compound maintains its reactivity for extended periods when stored properly, ensuring its reliability in synthetic applications. The temporal effects on cellular function are primarily observed through the stability of the synthesized molecules rather than the compound itself.

Dosage Effects in Animal Models

The effects of this compound in animal models are typically evaluated in the context of the bioactive molecules synthesized using this compound. Different dosages can influence the efficacy and toxicity of these molecules. High doses of the synthesized compounds may exhibit toxic effects, while lower doses may be therapeutically beneficial. The compound itself is not directly administered to animal models, but its role in synthesizing bioactive molecules highlights its importance in pharmacological studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role in chemical synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. These interactions are crucial for the successful execution of Suzuki-Miyaura coupling reactions, enabling the synthesis of complex organic molecules. The compound’s involvement in these metabolic pathways underscores its significance in synthetic organic chemistry.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its use in chemical synthesis. The compound is typically introduced into reaction mixtures where it interacts with palladium catalysts and other reagents. Its distribution within the reaction environment is crucial for the successful execution of Suzuki-Miyaura coupling reactions. The compound’s transport and distribution are influenced by factors such as solubility and reactivity.

Subcellular Localization

The subcellular localization of this compound is not directly relevant to its role in chemical synthesis. The synthesized molecules using this compound may exhibit specific subcellular localization patterns. These patterns are influenced by targeting signals and post-translational modifications that direct the molecules to specific compartments or organelles. The compound’s role in facilitating the synthesis of these molecules highlights its importance in synthetic organic chemistry.

Biological Activity

4-Methylthio-3-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic acid derivative characterized by the presence of a methylthio group and a trifluoromethyl group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in cross-coupling reactions. This article explores its biological activity, synthesis, and applications, supported by relevant research findings.

- IUPAC Name : 4,4,5,5-tetramethyl-2-(4-(methylthio)-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

- Molecular Formula : C14H18BF3O2S

- Molecular Weight : 303.06 g/mol

- Purity : ≥97%

Enzyme Inhibition

Research indicates that boronic acids, including this compound, exhibit significant enzyme inhibition properties. They can act as inhibitors against various proteases and kinases due to their ability to form reversible covalent bonds with the active sites of these enzymes. The trifluoromethyl group enhances lipophilicity and binding affinity through increased hydrophobic interactions with biological targets .

Antimicrobial Properties

In vitro studies have shown that derivatives of trifluoromethoxy phenylboronic acids possess antimicrobial activities against pathogens such as Escherichia coli and Bacillus cereus. The structure-activity relationship suggests that the presence of the trifluoromethyl group contributes to enhanced antibacterial potency .

Cancer Therapeutics

The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including HeLa, A549 (lung cancer), and MCF-7 (breast cancer). Preliminary results indicate moderate cytotoxicity and potential mechanisms involving apoptosis induction through interaction with DNA .

The synthesis of this compound typically involves several steps:

- Formation of Boronic Acid : The starting material undergoes a reaction with boron reagents under controlled conditions.

- Pinacol Ester Formation : The resulting boronic acid is treated with pinacol to form the pinacol ester.

The mechanism of action involves:

- Transmetalation : The compound can participate in cross-coupling reactions mediated by palladium catalysts, facilitating the formation of carbon-carbon bonds .

- Oxidative Addition : The trifluoromethyl group plays a critical role in enhancing the electrophilicity of the boron center, allowing for efficient coupling reactions .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Esters

Substituent Effects on Solubility and Reactivity

4-Fluoro-3-(trifluoromethyl)phenylboronic Acid Pinacol Ester (CAS: 445303-14-0)

- Substituents : -F (4-position), -CF₃ (3-position).

- Solubility : High solubility in polar solvents (e.g., chloroform, acetone) due to the polar -CF₃ group. Lower solubility in hydrocarbons .

- Applications : Used in fluorinated polymer synthesis and as a building block for agrochemicals .

3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic Acid Pinacol Ester (CAS: 2121514-17-6)

- Substituents : -Cl (3-position), -OH (2-position), -CF₃ (4-position).

- Solubility: Reduced solubility in non-polar solvents compared to non-hydroxylated analogs. The -OH group enables hydrogen bonding, enhancing water compatibility .

- Applications : Intermediate in synthesizing bioactive molecules with antimicrobial properties .

4-Bromo-3-(trifluoromethoxy)phenylboronic Acid Pinacol Ester (CAS: 2121511-78-0)

- Substituents : -Br (4-position), -OCF₃ (3-position).

- Solubility : Moderate solubility in ethers and ketones; -Br and -OCF₃ groups increase molecular weight and reduce volatility .

- Applications : Key precursor in palladium-catalyzed coupling reactions for OLED materials .

4-Trifluoromethylphenylboronic Acid Pinacol Ester (CAS: N/A)

Comparative Data Table

Key Research Findings

Solubility Trends: Pinacol esters universally exhibit higher solubility than parent boronic acids, with chloroform being the optimal solvent for most derivatives . The -CF₃ group enhances solubility in polar solvents but reduces compatibility with non-polar media (e.g., cyclohexane) .

Reactivity in Cross-Coupling :

- Electron-withdrawing substituents (-CF₃, -Br) accelerate Suzuki-Miyaura reactions by stabilizing the boronate intermediate .

- Hydroxyl (-OH) or thioether (-SMe) groups may require protective strategies to prevent side reactions .

Biological Applications :

Q & A

Basic Research Questions

Q. What solvents are optimal for dissolving 4-Methylthio-3-(trifluoromethyl)phenylboronic acid pinacol ester in experimental setups?

- Methodological Answer : Solubility is highly solvent-dependent. Polar solvents like chloroform , acetone , or tetrahydrofuran (THF) are recommended due to their ability to dissolve pinacol esters effectively, even at low temperatures . Avoid hydrocarbons (e.g., cyclohexane) due to poor solubility. For reactions requiring aqueous compatibility, acetone is suitable due to its partial miscibility with water .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under dry, inert conditions (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and strong bases, as boronic esters undergo protodeboronation at high pH (e.g., half-life of 19 hours at pH 13.5 and 70°C) . Use flame-resistant containers and ground equipment to mitigate electrostatic discharge risks .

Q. What are the key safety precautions for handling this compound?

- Methodological Answer : Use gloves, goggles, and lab coats to avoid skin/eye contact. In case of exposure, rinse affected areas with water for ≥15 minutes . Ventilate workspaces to prevent inhalation of vapors, and avoid ignition sources due to flammability risks .

Advanced Research Questions

Q. How does the steric bulk of the pinacol ester group influence cross-coupling reaction kinetics and yields?

- Methodological Answer : The pinacol ester’s steric profile reduces reactivity in Suzuki-Miyaura couplings compared to boronic acids. To enhance yields:

- Use Pd catalysts with bulky ligands (e.g., SPhos) to mitigate steric hindrance.

- Optimize temperature (e.g., 80–100°C) and solvent polarity (e.g., THF/toluene mixtures) to balance solubility and reaction rates .

Q. What methodologies are effective for incorporating this boronic ester into ROS-responsive drug delivery systems?

- Methodological Answer :

- Design : Link the boronic ester to fluorophores (e.g., naphthalimide) via thiocarbamate bonds. ROS (e.g., H₂O₂) cleaves the ester, releasing therapeutic agents (e.g., H₂S) and activating fluorescence for real-time tracking .

- Validation : Use UV-vis spectroscopy to monitor reaction kinetics (e.g., 100 μM compound + 1 mM H₂O₂ in Tris-HCl buffer at pH 7.27) .

- Application Example : Encapsulate antibiotics (e.g., rifampin) in micelles with PEG-pinacol ester copolymers for targeted release in oxidative environments .

Q. How can researchers resolve discrepancies between experimental and predicted solubility data?

- Methodological Answer :

- Experimental Protocol : Measure solubility temperatures via gravimetric analysis in saturated solutions. Compare results to Wilson equation models (Fig. 3, ).

- Common Deviations : Non-ideal behavior arises in solvents with hydrogen-bonding capacity (e.g., water-acetone mixtures). Use Hansen solubility parameters to refine predictions .

Q. What synthetic strategies improve yields of derivatives for BNCT (Boron Neutron Capture Therapy)?

- Methodological Answer :

- Step 1 : React with 2,3,4,5-tetrachlorophthalic anhydride in DMF at 85°C to form phthalimide derivatives (yields: 60–75%) .

- Step 2 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate decarbonylation byproducts (e.g., ortho-5, meta-5) .

- Characterization : Confirm boron content via ICP-MS and stability in physiological buffers (pH 7.4) .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.